molecular formula C9H13ClN4 B1600183 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine CAS No. 61655-77-4

2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine

Cat. No.: B1600183
CAS No.: 61655-77-4
M. Wt: 212.68 g/mol
InChI Key: ZMVHGTJAFGHEBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine is a heterocyclic organic compound with the molecular formula C₉H₁₃ClN₄. It is characterized by the presence of a pyrazine ring substituted with a chloro group and a 4-methylpiperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine typically involves the reaction of 2,6-dichloropyrazine with 4-methylpiperazine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chloro group with the piperazine moiety .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a ligand in the study of enzyme interactions and receptor binding.

    Industrial Applications: Used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with neurotransmitter receptors or inhibition of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine is unique due to the combination of the pyrazine ring and the piperazine moiety, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various research fields .

Properties

IUPAC Name

2-chloro-6-(4-methylpiperazin-1-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4/c1-13-2-4-14(5-3-13)9-7-11-6-8(10)12-9/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVHGTJAFGHEBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432826
Record name 2-chloro-6-(4-methylpiperazin-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61655-77-4
Record name 2-chloro-6-(4-methylpiperazin-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 2,6-dichloropyrazine (150 mg, 1.007 mmol) in 1,4-dioxane (1.0 mL) was added 1-methylpiperazine (121.0 mg, 0.13 mL, 1.208 mmol) followed by triethylamine (203.8 mg, 0.281 mL, 2.014 mmol). The reaction mixture was stirred at room temperature for 24 h then concentrated. Purification by flash column chromatography on silica gel using 100:5:1 EtOAc/MeOH/NH4OH (0 to 100%) in EtOAc provided the product. LCMS-ESI+ calc'd for C9H14ClN4 (M+H+): 213.1; Found: 213.2 (M+H+).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
0.13 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.281 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine
Reactant of Route 3
Reactant of Route 3
2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine
Reactant of Route 4
Reactant of Route 4
2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine
Reactant of Route 5
Reactant of Route 5
2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine
Reactant of Route 6
Reactant of Route 6
2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.